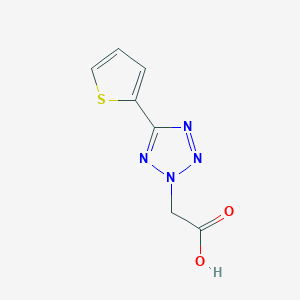

(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid

Descripción general

Descripción

“(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid” is a chemical compound with the molecular formula C7H6N4O2S . It has a molecular weight of 210.21 . This compound is used for proteomics research .

Physical And Chemical Properties Analysis

“(5-thien-2-yl-2H-tetrazol-2-yl)acetic acid” has a molecular weight of 210.21 and a molecular formula of C7H6N4O2S . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

Superoxide Scavenging and Anti-inflammatory Potential

(5-Thien-2-yl-2H-tetrazol-2-yl)acetic acid and its derivatives have been synthesized and evaluated for their potential as superoxide scavengers and anti-inflammatory agents. Studies have shown that hydroxy-substituted compounds in this series exhibit effective in vitro superoxide scavenging activity. However, these compounds did not demonstrate significant anti-inflammatory effects in vivo, highlighting a complex relationship between superoxide scavenging and anti-inflammatory efficacy (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

Role in Metabolic Profiling

The synthesis of [1-14 C]2-(1H-tetrazol-5-yl)acetic acid, a compound related to (5-Thien-2-yl-2H-tetrazol-2-yl)acetic acid, has been required for the development of a candidate in a discovery phase program aimed at completing metabolic profiling studies. This compound was prepared through a four-step process, starting from K14 CN, and achieved in an overall 32% radiochemical yield, showcasing its importance in the synthesis of biologically active molecules and the study of their metabolism (Maxwell & Tran, 2017).

Diuretic and Hypotensive Activity

Compounds related to (5-Thien-2-yl-2H-tetrazol-2-yl)acetic acid, specifically [(6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acids and their 1,1-dioxides, have been synthesized and evaluated for their diuretic and hypotensive activities. These studies have identified several compounds displaying potent activities in assays for acute saline-loaded mice and spontaneously hypertensive rats, demonstrating the potential therapeutic application of these derivatives in managing hypertension and related cardiovascular conditions (Ong et al., 1987).

Thermal Decomposition and Photochemistry

Research into the thermal decomposition and photochemistry of (tetrazol-5-yl)acetic acid, which shares a core structure with (5-Thien-2-yl-2H-tetrazol-2-yl)acetic acid, has provided insights into the stability and reactivity of these compounds. Studies have detailed the processes leading to decarboxylation and the formation of various photoproducts, contributing to our understanding of the chemical behavior of tetrazole-based compounds in different environmental conditions (Pagacz-Kostrzewa, Krupa, & Wierzejewska, 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that tetrazole derivatives, which this compound is a part of, often target enzymes such as cytochrome p450 .

Mode of Action

Tetrazole derivatives are known to inhibit the fungal enzyme cytochrome p450 . This inhibition is believed to have a positive effect on their toxicity in comparison with known fungicidal preparations of the azole class .

Biochemical Pathways

It is known that tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .

Pharmacokinetics

Tetrazolate anions, which this compound can form, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Action Environment

It is known that the planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Propiedades

IUPAC Name |

2-(5-thiophen-2-yltetrazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S/c12-6(13)4-11-9-7(8-10-11)5-2-1-3-14-5/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHMUJJDSOKCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(N=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357691 | |

| Record name | (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36855-10-4 | |

| Record name | (5-thien-2-yl-2H-tetrazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

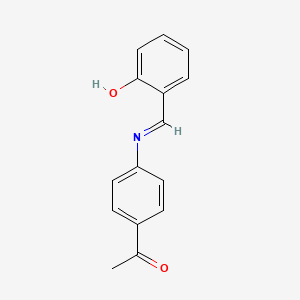

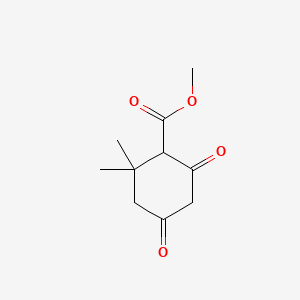

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)

![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)

![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)